molecular formula C9H8N2 B1213170 5-Methylquinoxaline CAS No. 13708-12-8

5-Methylquinoxaline

Cat. No.: B1213170
CAS No.: 13708-12-8
M. Wt: 144.17 g/mol
InChI Key: CQLOYHZZZCWHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylquinoxaline is an organic compound with the molecular formula C9H8N2. It is a derivative of quinoxaline, where a methyl group is substituted at the 5th position of the quinoxaline ring. This compound is known for its presence in roasted coffee and almonds, contributing to their characteristic aroma .

Biochemical Analysis

Biochemical Properties

5-Methylquinoxaline plays a significant role in biochemical reactions, particularly in the context of flavor compounds and metabolic regulation. It has been identified as a novel inducer of uncoupling protein 1 (UCP1) in beige adipocytes. This induction is mediated through the activation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), which is crucial for mitochondrial biogenesis and energy expenditure . Additionally, this compound interacts with various enzymes and proteins, including those involved in oxidative phosphorylation and thermogenesis.

Cellular Effects

The effects of this compound on cellular processes are profound. In beige adipocytes, it enhances the expression of uncoupling protein 1 (UCP1), leading to increased oxygen consumption and energy expenditure . This compound also influences cell signaling pathways, particularly those related to energy metabolism and thermogenesis. Furthermore, this compound has been shown to modulate gene expression, promoting the transcription of genes involved in mitochondrial function and energy homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), which in turn enhances the transcription of uncoupling protein 1 (UCP1) in beige adipocytes . This activation is partially regulated by the phosphorylation and deacetylation of PGC1α. Additionally, this compound may interact with other transcription factors and coactivators involved in mitochondrial biogenesis and energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound can sustain the induction of uncoupling protein 1 (UCP1) expression in beige adipocytes, leading to prolonged increases in energy expenditure and thermogenesis . The compound may degrade over extended periods, potentially reducing its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively induces the expression of uncoupling protein 1 (UCP1) and enhances energy expenditure without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential hepatotoxicity and oxidative stress. It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to energy metabolism and thermogenesis. It interacts with enzymes such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α) and uncoupling protein 1 (UCP1), which play critical roles in mitochondrial biogenesis and energy expenditure . The compound’s effects on metabolic flux and metabolite levels are significant, promoting increased oxygen consumption and energy utilization in beige adipocytes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by factors such as cell type, tissue specificity, and the presence of other biomolecules. In beige adipocytes, this compound accumulates in mitochondria, where it exerts its effects on energy metabolism and thermogenesis .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria of beige adipocytes. This localization is crucial for its activity, as it directly influences mitochondrial function and energy expenditure. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. In mitochondria, this compound enhances the expression of uncoupling protein 1 (UCP1), promoting thermogenesis and energy utilization .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylquinoxaline can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with methylglyoxal under acidic conditions. This reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the quinoxaline ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Methylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without the methyl substitution.

    8-Methylquinoxaline: A similar compound with the methyl group at the 8th position.

    Quinoxaline N-oxides: Oxidized derivatives of quinoxaline.

Uniqueness

5-Methylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its presence in natural products like roasted coffee and almonds also sets it apart from other quinoxaline derivatives .

Properties

IUPAC Name

5-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLOYHZZZCWHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047090
Record name 5-Methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to light yellow liquid with a burnt, roasted, nutty, coffee odour
Record name 5-Methylquinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 5-Methylquinoxaline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/832/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

freely soluble in water, organic solvents, oils, very soluble (in ethanol)
Record name 5-Methylquinoxaline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/832/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.102-1.128
Record name 5-Methylquinoxaline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/832/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13708-12-8
Record name 5-Methylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13708-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013708128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline, 5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYLQUINOXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0AD7T152G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Methylquinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

20 - 21 °C
Record name 5-Methylquinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylquinoxaline
Reactant of Route 2
Reactant of Route 2
5-Methylquinoxaline
Reactant of Route 3
Reactant of Route 3
5-Methylquinoxaline
Reactant of Route 4
Reactant of Route 4
5-Methylquinoxaline
Reactant of Route 5
Reactant of Route 5
5-Methylquinoxaline
Reactant of Route 6
Reactant of Route 6
5-Methylquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.